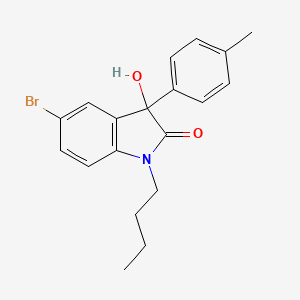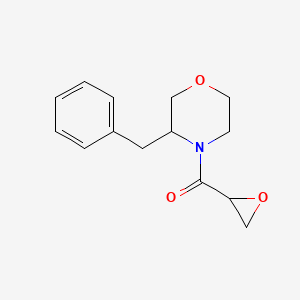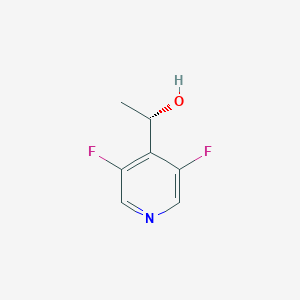![molecular formula C24H21NO6 B2491578 3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946385-55-3](/img/structure/B2491578.png)
3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex oxazine derivatives, like the one , often involves innovative methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. This method, applied in the synthesis of related dihydrobenzo[d]oxazine and benzo[d]oxazin-2-one derivatives, showcases the efficiency and stereoselectivity of modern synthetic routes. These methods highlight the ability to construct complex heterocyclic systems from simpler precursors through catalyzed reactions under controlled conditions, demonstrating a significant step forward in the synthesis of complex oxazine derivatives (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to “3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” often features intricate arrangements that contribute to their unique chemical properties. X-ray diffraction analysis plays a crucial role in establishing the configuration of these molecules, providing insights into their stereochemistry and molecular conformation. This analytical method allows researchers to determine the spatial arrangement of atoms within the molecule, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of oxazine derivatives is influenced by their molecular structure, which enables a variety of chemical transformations. These compounds participate in reactions such as aza-Piancatelli rearrangement and Michael reactions, facilitated by catalysts like In(OTf)3, leading to the synthesis of novel benzo[b][1,4]thiazine and oxazine derivatives with high selectivity and yield. These reactions exemplify the versatility of oxazine derivatives in synthetic chemistry, allowing for the creation of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science (Reddy et al., 2012).
Physical Properties Analysis
The physical properties of oxazine derivatives, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties, providing valuable information on the thermal stability and phase behavior of these compounds. Understanding the physical properties of oxazine derivatives is essential for optimizing their performance in pharmaceutical formulations, polymeric materials, and electronic devices.
Chemical Properties Analysis
The chemical properties of oxazine derivatives, such as acidity, basicity, and photophysical behavior, are influenced by their molecular structure. Studies on the photophysical properties of benzoxazine monomers derived from bioresources reveal insights into their behavior in different solvents, highlighting the relationship between structural features and absorption-emission characteristics. This understanding is crucial for the development of functional polymers and optoelectronic materials based on oxazine derivatives, demonstrating their potential in sustainable development and green chemistry applications (Wattanathana et al., 2021).
Propriétés
IUPAC Name |
3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-2-27-20-7-3-4-8-21(20)31-22-14-29-24-17(23(22)26)9-10-19-18(24)13-25(15-30-19)12-16-6-5-11-28-16/h3-11,14H,2,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJNAZSSHOKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B2491498.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)


![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)
